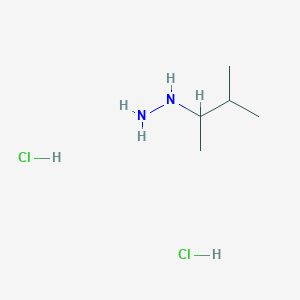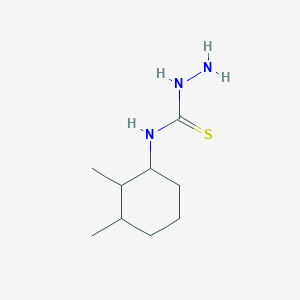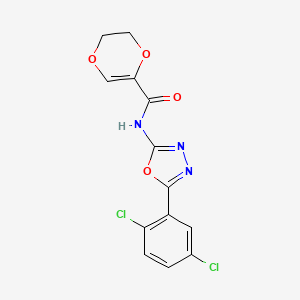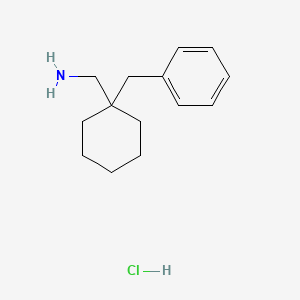![molecular formula C15H14ClNO B2726555 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one CAS No. 303099-56-1](/img/structure/B2726555.png)
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one”, also known as IR-1048, is a dye and a photothermal agent . It has been used in research for tumor diagnosis . The compound has a molecular formula of C40H38BCl3F4N2 .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, is crucial in medicinal chemistry . The Fischer indole synthesis is a common method that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular weight of 739.90700 and an exact mass of 738.21300 . The molecular formula is C40H38BCl3F4N2 .Physical And Chemical Properties Analysis
“this compound” has a melting point of 230ºC (dec.) (lit.) . The compound is stored at -20°C . Its LogP value, which indicates its solubility in water and oil, is 12.91920 .Applications De Recherche Scientifique
Organic Synthesis and Material Science
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one derivatives have been explored for their potential in organic synthesis and material science. For example, the synthesis and characterization of highly fluorescent derivatives, such as 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one and its chloro and amino derivatives, demonstrate their utility in creating efficient laser dyes for the 500–550 nm region, showcasing their significance in photophysical studies and material applications (Arai et al., 1991).
Environmental Science
In environmental science, the role of cyclodextrin-based compounds, closely related to this compound, in forming complexes with various organic, inorganic, and biological molecules has been extensively studied. These complexes are used to mitigate pollution, enhance the degradation of pollutants, and understand the interactions of hazardous substances in aquatic environments. For instance, the isolation and characterization of components from chromophoric dissolved organic matter (CDOM) in seawater, including chlorinated aromatic acids that resemble anthropogenic pollutants, underline the importance of these compounds in tracing and addressing environmental pollution (Repeta et al., 2004).
Supramolecular Chemistry
The compound and its derivatives have also found applications in supramolecular chemistry, where they contribute to the development of novel polythreaded coordination polymers. These polymers exhibit unique properties such as photo- and thermochromic behaviors, making them suitable for creating responsive materials that can change color in response to environmental stimuli (Yao et al., 2009). Additionally, cyclodextrin-based bioactive supramolecular assemblies utilizing similar compounds have been explored for their potential in drug delivery systems and as functional materials in various biotechnological applications (Chen & Liu, 2010).
Food Industry
Cyclodextrins, structurally related to this compound, are utilized in the food industry for stabilizing flavors, eliminating undesired tastes, and enhancing the shelf life of food products. Their ability to form inclusion complexes with various food components has led to innovative applications in food processing and packaging, ensuring the safety and quality of food items (Astray et al., 2009).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is identified with the hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mécanisme D'action
Target of Action
Similar compounds, such as benzo[cd]indol-2(1h)-ones, have been identified as novel atg4b inhibitors . Atg4B is a cysteine protease involved in autophagy, a cellular process responsible for the degradation and recycling of cellular components .
Mode of Action
It is known that upon acidification, similar ketones are protonated at the carbonyl oxygen atom, which results in the formation of a cyanine dye . This suggests that 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one might interact with its targets in a similar manner.
Biochemical Pathways
If it acts as an atg4b inhibitor like its analogs, it could potentially affect autophagy pathways . Autophagy is a crucial cellular process involved in the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders .
Pharmacokinetics
Its melting point is reported to be around 230°c (dec) (lit) , which might influence its bioavailability.
Result of Action
If it acts as an atg4b inhibitor, it could potentially inhibit the process of autophagy, affecting the degradation and recycling of cellular components .
Propriétés
IUPAC Name |
1-butyl-6-chlorobenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFXBMKDPZGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

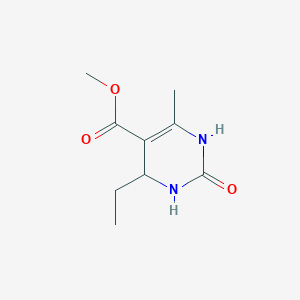
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
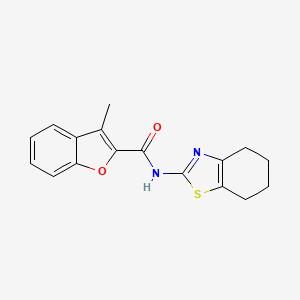
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)

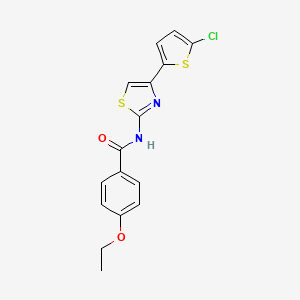
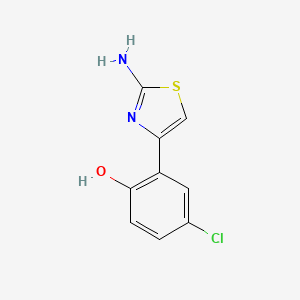

![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
